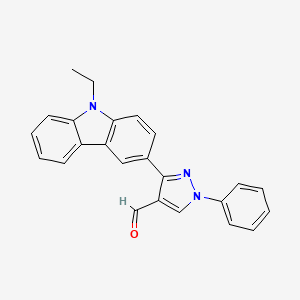
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde is a complex organic compound that features a carbazole moiety linked to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 9-ethylcarbazole, which is then functionalized at the 3-position to introduce the pyrazole ring. The final step involves the formylation of the pyrazole ring to obtain the aldehyde group.
Preparation of 9-Ethylcarbazole: This can be achieved through the alkylation of carbazole using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Ring: The 3-position of 9-ethylcarbazole is functionalized using a hydrazine derivative, followed by cyclization to form the pyrazole ring.
Formylation: The pyrazole ring is then formylated using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carboxylic acid.
Reduction: 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic devices such as OLEDs and solar cells due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of 3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. In materials science, its electronic properties are exploited for charge transport and light emission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole: Lacks the aldehyde group, which affects its reactivity and applications.
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-methanol: The reduced form of the aldehyde compound, with different chemical properties.
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carboxylic acid:
Uniqueness
3-(9-Ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde is unique due to the presence of both the carbazole and pyrazole moieties, which confer distinct electronic and photophysical properties. The aldehyde group also provides a versatile functional handle for further chemical modifications.
Eigenschaften
IUPAC Name |
3-(9-ethylcarbazol-3-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-2-26-22-11-7-6-10-20(22)21-14-17(12-13-23(21)26)24-18(16-28)15-27(25-24)19-8-4-3-5-9-19/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZDZFIMDSJCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
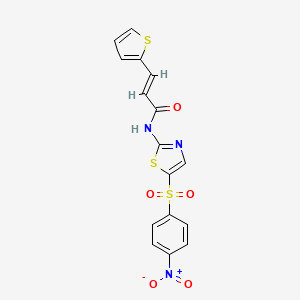
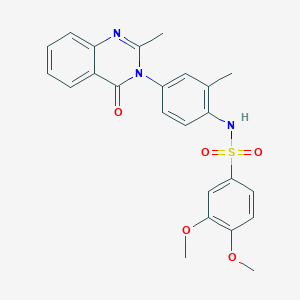
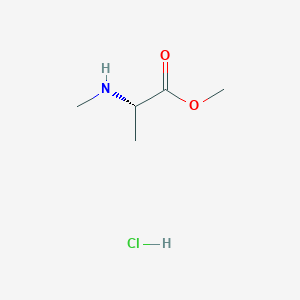
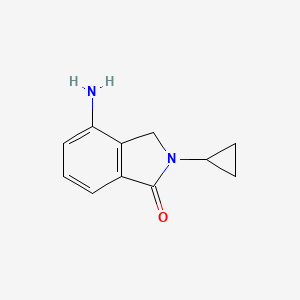
![4-(tert-butyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760156.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2760158.png)
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)
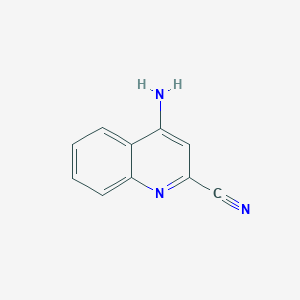
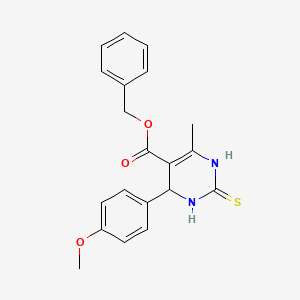
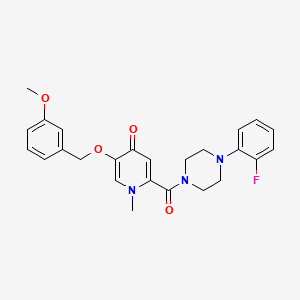
![7-[(4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B2760164.png)

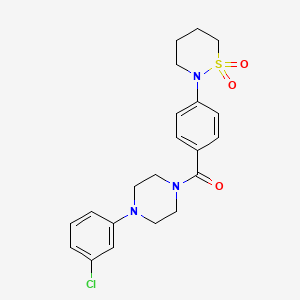
![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)
